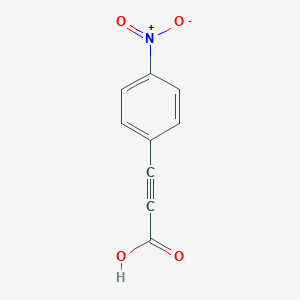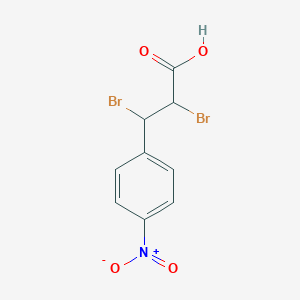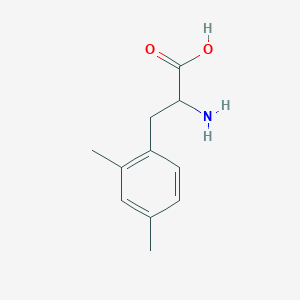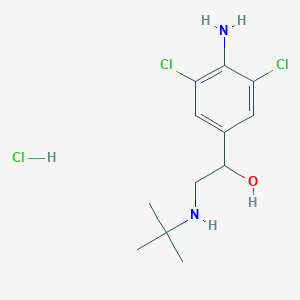![molecular formula C10H13NO B019906 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine CAS No. 104886-23-9](/img/structure/B19906.png)
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine, also known as IPDHFP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. IPDHFP is a bicyclic compound that contains a pyridine ring fused to a furan ring, with an isopropyl group attached to the pyridine ring.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine is not fully understood. However, it has been suggested that 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to activate the opioid receptors, which are involved in the regulation of pain and inflammation.
Effets Biochimiques Et Physiologiques
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to reduce pain and inflammation-related behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields, making it suitable for large-scale production. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. However, one limitation of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine. One potential direction is to investigate the structure-activity relationship of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine, in order to identify more potent and selective analogs of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine, in order to better understand its pharmacological effects. Finally, the potential applications of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine in the treatment of cancer and other diseases should be further explored.
Conclusion
In conclusion, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine is a promising compound that has gained attention in the scientific community due to its potential applications in drug development. The synthesis of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been optimized to produce high yields of the compound, making it suitable for large-scale production. 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to possess anti-inflammatory and analgesic properties, and to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the mechanism of action of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine involves the reaction of 2,3-dihydrofuran with 3-bromopyridine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine. The synthesis of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been investigated for its potential applications in drug development. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
104886-23-9 |
|---|---|
Nom du produit |
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
3-propan-2-yl-2,3-dihydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-6-12-9-4-3-5-11-10(8)9/h3-5,7-8H,6H2,1-2H3 |
Clé InChI |
RBUSLNKLLDIVHB-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC2=C1N=CC=C2 |
SMILES canonique |
CC(C)C1COC2=C1N=CC=C2 |
Synonymes |
Furo[3,2-b]pyridine,2,3-dihydro-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



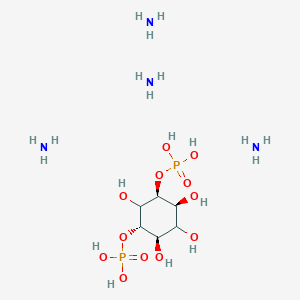
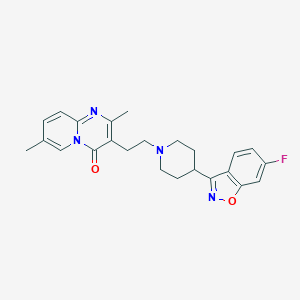
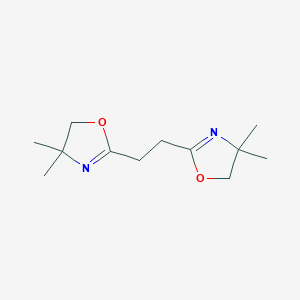

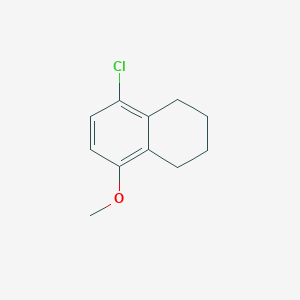

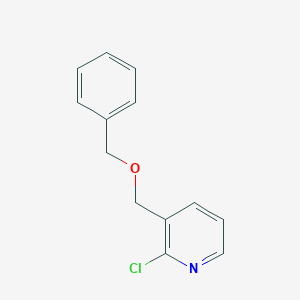

![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)

